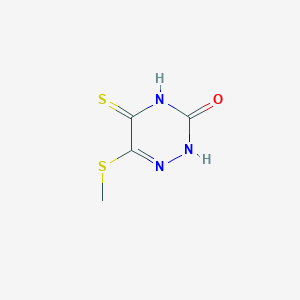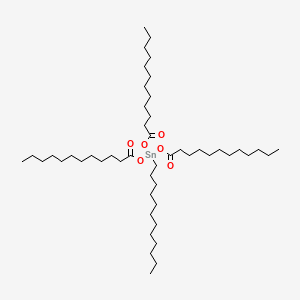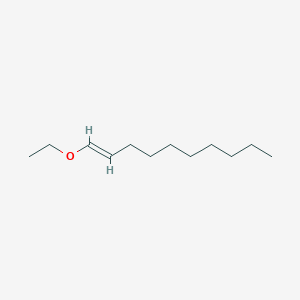
1-Decene, 1-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decene, 1-ethoxy- is an organic compound with the molecular formula C12H24O. It is a derivative of 1-decene, where an ethoxy group is attached to the first carbon of the decene chain. This compound is a colorless liquid that is used in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Decene, 1-ethoxy- can be synthesized through the reaction of 1-decene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ethoxy group on the decene molecule.
Industrial Production Methods
In industrial settings, the production of 1-decene, 1-ethoxy- often involves the oligomerization of ethene and alpha-olefins using chromium-based catalysts. The reaction is carried out in a high-pressure reactor at temperatures ranging from 60 to 160 degrees Celsius and pressures between 1.0 to 5.0 MPa . The resulting product is then purified to obtain 1-decene, 1-ethoxy-.
化学反応の分析
Types of Reactions
1-Decene, 1-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Decene, 1-ethoxy- has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of synthetic lubricants, surfactants, and co-polymers.
作用機序
The mechanism of action of 1-decene, 1-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound interacts with the active sites of the catalyst, leading to the formation of desired products. The exact mechanism can vary depending on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
1-Decene: A linear alpha-olefin with the formula C10H20.
1-Octene: Another linear alpha-olefin with the formula C8H16.
1-Dodecene: A linear alpha-olefin with the formula C12H24.
Uniqueness
1-Decene, 1-ethoxy- is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to other linear alpha-olefins. This makes it valuable in specific applications where the ethoxy functionality is required .
特性
CAS番号 |
61668-40-4 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
(E)-1-ethoxydec-1-ene |
InChI |
InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h11-12H,3-10H2,1-2H3/b12-11+ |
InChIキー |
OGHVFBHUBBKMAK-VAWYXSNFSA-N |
異性体SMILES |
CCCCCCCC/C=C/OCC |
正規SMILES |
CCCCCCCCC=COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


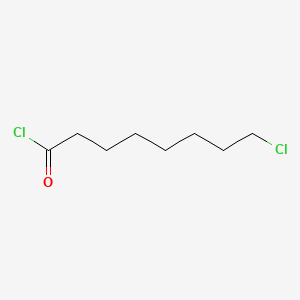
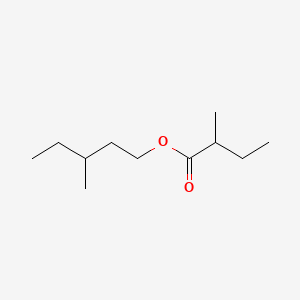
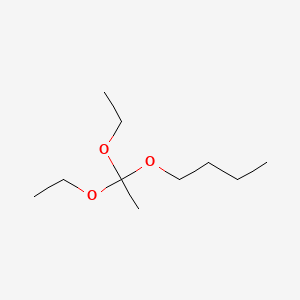
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
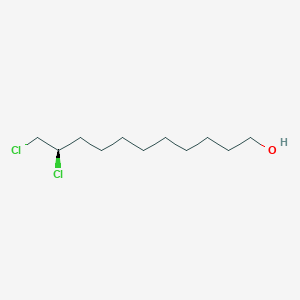
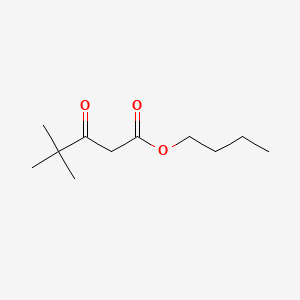
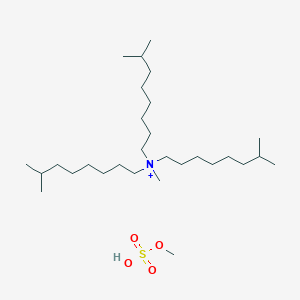
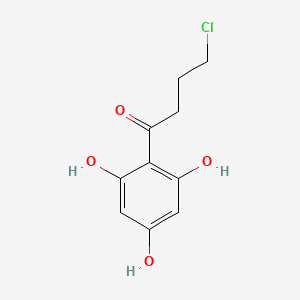
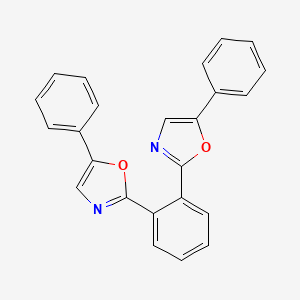
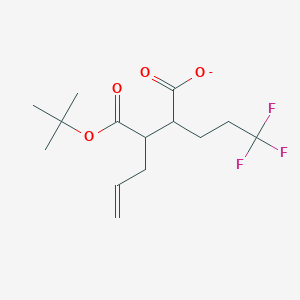
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
